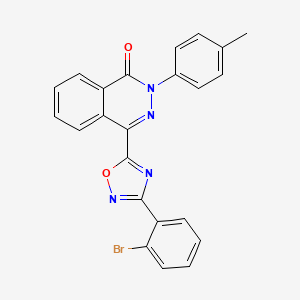

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one

CAS No.: 1291847-16-9

Cat. No.: VC8228245

Molecular Formula: C23H15BrN4O2

Molecular Weight: 459.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1291847-16-9 |

|---|---|

| Molecular Formula | C23H15BrN4O2 |

| Molecular Weight | 459.3 |

| IUPAC Name | 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one |

| Standard InChI | InChI=1S/C23H15BrN4O2/c1-14-10-12-15(13-11-14)28-23(29)17-7-3-2-6-16(17)20(26-28)22-25-21(27-30-22)18-8-4-5-9-19(18)24/h2-13H,1H3 |

| Standard InChI Key | MFGUDIUEZWGGBZ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br |

| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br |

Introduction

Structural and Physical Properties

Molecular Composition and Key Features

The compound’s molecular formula is C₂₃H₁₅BrN₄O₂, with a molecular weight of 459.3 g/mol. Its structure comprises:

-

Phthalazin-1(2H)-one core: A bicyclic system with two nitrogen atoms and a ketone group.

-

1,2,4-Oxadiazole substituent: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen, linked to a 2-bromophenyl group.

-

p-Tolyl substituent: A methyl-substituted phenyl group attached to the phthalazinone ring.

Table 1: Key Physical and Structural Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1291847-16-9 | |

| Molecular Formula | C₂₃H₁₅BrN₄O₂ | |

| Molecular Weight | 459.3 g/mol | |

| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br | |

| InChI Key | MFGUDIUEZWGGBZ-UHFFFAOYSA-N |

Synthetic Approaches and Reaction Pathways

General Synthetic Strategies for Phthalazinones

Phthalazinones are typically synthesized via cyclocondensation reactions involving phthalic anhydride derivatives and amines . For this compound, a plausible route involves:

-

Formation of the phthalazinone core: Reaction of phthalic anhydride with a primary amine (e.g., p-tolylamine) followed by cyclization.

-

Introduction of the oxadiazole moiety: Condensation of a hydrazine derivative with a brominated nitrile or aldehyde to form the 1,2,4-oxadiazole ring .

Table 2: Comparative Synthesis Methods for Phthalazinone Derivatives

Challenges in Functionalization

Biological and Pharmacological Relevance

Phthalazinone Core’s Bioactivity

Phthalazinones are renowned for their multitarget pharmacological profiles, including:

-

Anticancer activity: Inhibition of PARP enzymes (e.g., PARP-1), implicated in DNA repair pathways .

-

Anti-inflammatory and analgesic effects: Modulation of COX-2 and NF-κB pathways .

-

Antimicrobial properties: Disruption of bacterial membranes or enzymatic targets .

Role of the Oxadiazole Moiety

1,2,4-Oxadiazoles are associated with enhanced bioavailability and improved metabolic stability. Their electron-withdrawing nature may facilitate interactions with hydrophobic pockets in enzymes . For example:

-

Antimicrobial action: Interference with bacterial topoisomerases or ribosomal proteins.

-

Antioxidant activity: Scavenging of reactive oxygen species (ROS) .

Analytical Characterization

Spectroscopic Techniques

-

NMR: Peaks for aromatic protons (δ 7.2–8.2 ppm), oxadiazole NH (δ 8.5–9.0 ppm), and ketone carbonyl (δ ~165 ppm).

-

IR: Absorption bands for C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹).

-

Mass Spectrometry: Molecular ion peak at m/z 459.3, with fragmentation patterns indicating cleavage of the oxadiazole ring.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| logP (Partition Coefficient) | ~6.4 (high lipophilicity) | |

| logS (Solubility) | -5.7 (low aqueous solubility) | |

| Polar Surface Area | ~57 Ų |

Comparative Analysis with Analogues

Table 3: Phthalazinone-Oxadiazole Derivatives and Their Reported Activities

Structure-Activity Relationship (SAR) Insights

-

Electron-withdrawing groups (e.g., bromine) enhance metabolic stability and target binding affinity.

-

Lipophilic substituents (e.g., p-tolyl) improve membrane permeability but may increase toxicity risks .

Applications in Drug Discovery

Targeted Therapeutic Areas

-

Oncology: Potential as PARP inhibitors for BRCA-deficient cancers .

-

Infectious Diseases: Antimicrobial agents for multidrug-resistant pathogens .

-

Neurological Disorders: CNS-penetrant molecules for neuroinflammation .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume